molecular formula C8H11N3 B3027257 6-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1260769-87-6

6-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B3027257
CAS No.: 1260769-87-6
M. Wt: 149.19
InChI Key: WYOWXFIDFQAYRB-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C8H11N3 It is a derivative of pyrido[2,3-b]pyrazine, characterized by the presence of a methyl group at the 6th position and a tetrahydropyrido ring structure

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements include P305+P351+P338, which means if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield tetrahydropyrido derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-b]pyrazine: The parent compound without the methyl group.

    1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: A similar compound lacking the methyl group at the 6th position.

    6-Methylpyrido[2,3-b]pyrazine: A compound with a similar structure but without the tetrahydropyrido ring.

Uniqueness

6-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the presence of both the methyl group and the tetrahydropyrido ring, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-2-3-7-8(11-6)10-5-4-9-7/h2-3,9H,4-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOWXFIDFQAYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857587
Record name 6-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260769-87-6
Record name 6-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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